![molecular formula C3H4N2O2 B2524584 (1,2,5-Oxadiazol-3-yl)methanol CAS No. 79552-35-5](/img/structure/B2524584.png)
(1,2,5-Oxadiazol-3-yl)methanol
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Overview
Description
“(1,2,5-Oxadiazol-3-yl)methanol” is a compound that belongs to the class of 1,2,5-oxadiazoles . It has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-microbial effects. Furoxans (1,2,5-oxadiazole oxides) have been intensively investigated as compounds that endogenously produce nitric oxide (NO), a gaseous signaling molecule, that mediates a variety of biological effects, such as vasodilation, inhibition of platelet aggregation, cell apoptosis, and neurotransmission .
Scientific Research Applications
- ANFF-1 exhibits a relatively high density (1.782 g/mL) and a low melting point (100 °C). These characteristics make it attractive as a secondary explosive, oxidizer, and melt-castable explosive .
- Although not widely studied, ANFF-1 derivatives could potentially exhibit anti-inflammatory and analgesic effects. Further research is needed to explore this area .
- ANFF-1 derivatives have been synthesized and evaluated for their anticancer activity. Researchers have explored their potential as novel chemotherapeutic agents .
High Explosives and Energetic Materials
Anti-Inflammatory and Analgesic Properties
Anticancer Evaluation
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that (1,2,5-Oxadiazol-3-yl)methanol may interact with a variety of molecular targets, depending on the specific derivative and its functional groups.
Mode of Action
For instance, some oxadiazole derivatives have been found to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects . The specific interactions of (1,2,5-Oxadiazol-3-yl)methanol with its targets would depend on the chemical structure of the derivative and the nature of the target.
Biochemical Pathways
For example, some oxadiazole derivatives have been found to exhibit anticancer activity by targeting various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase . These enzymes play crucial roles in various biochemical pathways related to cell proliferation and survival.
Result of Action
For instance, some oxadiazole derivatives have been found to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
properties
IUPAC Name |
1,2,5-oxadiazol-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-2-3-1-4-7-5-3/h1,6H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRVURUJSZOIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NON=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,5-Oxadiazol-3-yl)methanol | |
CAS RN |
79552-35-5 |
Source
|
Record name | 1,2,5-oxadiazol-3-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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